3-Iodo-1H-indazole-6-carboxylic acid
Overview
Description
3-Iodo-1H-indazole-6-carboxylic acid is an organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of an iodine atom at the 3-position and a carboxylic acid group at the 6-position of the indazole ring. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These actions play a role in the treatment of diseases such as cancer .
Result of Action
Given the potential targets and modes of action mentioned above, the compound could potentially influence cell growth, proliferation, and survival, particularly in the context of cancer cells .
Preparation Methods
The synthesis of 3-Iodo-1H-indazole-6-carboxylic acid can be achieved through several steps:
Reaction of indazole-6-carboxylic acid with iodine: This step involves the iodination of indazole-6-carboxylic acid using iodine and a suitable oxidizing agent to form 3-iodo-1H-indazole-6-ketone.
Reduction of 3-iodo-1H-indazole-6-ketone: The ketone is then reduced using boric acid to yield 3-iodo-1H-indazole-6-alcohol.
Oxidation of 3-iodo-1H-indazole-6-alcohol: Finally, the alcohol is oxidized under acidic conditions to produce this compound.
Chemical Reactions Analysis
3-Iodo-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include organometallic reagents and halogenating agents.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or further oxidized to other functional groups. Reagents such as boric acid and oxidizing agents are commonly used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
3-Iodo-1H-indazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are important in medicinal chemistry.
Comparison with Similar Compounds
3-Iodo-1H-indazole-6-carboxylic acid can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Bromo-1H-indazole-6-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
3-Chloro-1H-indazole-6-carboxylic acid: Contains a chlorine atom, leading to variations in its chemical behavior compared to the iodine derivative.
Properties
IUPAC Name |
3-iodo-2H-indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPFULUJKFPTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653422 | |
Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-11-8 | |
Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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